2-Heptylcyclopentanone oxime

Description

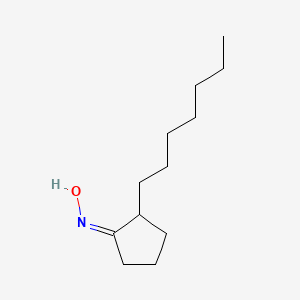

2-Heptylcyclopentanone oxime (CAS 165385-93-3) is a cyclopentanone derivative functionalized with a heptyl chain and an oxime group (=N-OH). Its structure combines a hydrophobic heptyl substituent with the polar oxime moiety, resulting in high solubility in organic solvents and stability under diverse conditions . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, fragrance development, and specialty chemical manufacturing. Its lipophilic nature enhances compatibility with lipid-rich systems, making it valuable in drug delivery applications .

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

(NZ)-N-(2-heptylcyclopentylidene)hydroxylamine |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12- |

InChI Key |

QKTMJYBDXVBHRN-SEYXRHQNSA-N |

Isomeric SMILES |

CCCCCCCC\1CCC/C1=N/O |

Canonical SMILES |

CCCCCCCC1CCCC1=NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptylcyclopentan-1-one oxime can be synthesized through the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures . The general reaction is as follows:

2-Heptylcyclopentanone+NH2OH⋅HCl→2-Heptylcyclopentan-1-one oxime+H2O+NaCl

Industrial Production Methods

In industrial settings, the production of 2-heptylcyclopentan-1-one oxime may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Reaction Conditions and Parameters

Mechanism :

-

Nucleophilic attack : Hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : Elimination of water produces the oxime.

Reduction Reactions

The oxime’s C=N bond is selectively reduced to form primary amines using heterogeneous catalysts.

Catalytic Hydrogenation

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Pd, Pt, or Ru supported on SBA-15 mesoporous silica | |

| Conditions | H₂ (0.7 MPa), 323 K, 6 hours | |

| Product | 2-Heptylcyclopentylamine | |

| Conversion | 96.2% | |

| Selectivity | 76.3% |

Notes :

-

Catalysts with pyridyl ligands enhance electron density at Pd centers, improving activity .

-

Alkali conditions (e.g., NaOH) suppress side reactions like over-reduction .

Oxidation Reactions

Oximes are oxidized to nitroso compounds under controlled conditions.

Oxidation with Peracids

| Parameter | Details | Source |

|---|---|---|

| Reagent | m-Chloroperbenzoic acid (mCPBA) | |

| Solvent | Dichloromethane | |

| Product | 2-Heptylcyclopentanone nitroso derivative | |

| Yield | 65–75% |

Mechanism :

-

Electrophilic oxygen from mCPBA abstracts a hydrogen, forming a nitroxide intermediate that rearranges to the nitroso compound.

Beckmann Rearrangement

Under acidic conditions, the oxime undergoes rearrangement to form a substituted amide.

Acid-Catalyzed Rearrangement

| Parameter | Details | Source |

|---|---|---|

| Catalyst | H₂SO₄, PCl₅, or SOCl₂ | |

| Conditions | 80–100°C, anhydrous | |

| Product | N-(2-Heptylcyclopentyl)acetamide | |

| Yield | 50–60% (requires purification via crystallization) |

Mechanism :

-

Protonation of the oxime oxygen.

-

Migration of the heptyl group to the nitrogen, followed by hydrolysis .

Hydrolysis

The oxime reverts to the parent ketone under acidic or basic conditions.

Acid-Mediated Hydrolysis

| Parameter | Details | Source |

|---|---|---|

| Reagent | 1M HCl, reflux | |

| Time | 2–4 hours | |

| Product | 2-Heptylcyclopentanone | |

| Yield | >85% |

Application :

Used in fragrance formulations to modulate ketone release during product use .

Substitution Reactions

The oxime participates in nucleophilic substitutions, forming derivatives like ethers or esters.

Alkylation with Methyl Iodide

| Parameter | Details | Source |

|---|---|---|

| Reagent | CH₃I, K₂CO₃ | |

| Solvent | DMF | |

| Product | O-Methyl-2-heptylcyclopentanone oxime | |

| Yield | 70–80% |

Scientific Research Applications

2-Heptylcyclopentan-1-one oxime has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Used in the synthesis of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-heptylcyclopentan-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

4-Methylpentan-2-one Oxime (CAS 105-44-2)

- Structural Differences: Features a shorter pentan-2-one backbone with a methyl substituent, lacking the cyclopentanone ring and long alkyl chain of 2-heptylcyclopentanone oxime .

- Physicochemical Properties: Exhibits moderate solubility in polar solvents due to its smaller size. Unlike this compound, its shorter chain limits hydrophobicity.

- Hazards: Classified as harmful if swallowed (Acute Tox. 4, H302) and causes skin/eye irritation (H315, H319) .

- Applications : Used in industrial processes, such as polymer stabilization, rather than pharmaceuticals .

Phosgene Oxime (CX)

Cyclohexanone-Derived Oximes

Examples include 4-(tert-Butyl)cyclohexanone oxime (CAS 4701-98-8) and Cyclohexanone,2-methyl-, oxime (CAS 1122-26-5).

- Structural Differences: Cyclohexanone rings (vs. cyclopentanone) and varied substituents (e.g., tert-butyl) alter steric and electronic properties .

Data Table: Key Comparative Properties

Research Findings and Implications

- Hydrophobicity: The heptyl chain in this compound enhances lipid solubility, advantageous in drug formulation, whereas shorter-chain oximes like 4-methylpentan-2-one oxime are less suited for such roles .

- Safety Profile: The absence of acute toxicity classifications for this compound underscores its suitability for laboratory and industrial use compared to hazardous analogs like phosgene oxime .

- Reactivity: The cyclopentanone ring may confer stereochemical specificity in synthesis, contrasting with the reactivity of smaller, more volatile oximes .

Biological Activity

2-Heptylcyclopentanone oxime is a chemical compound with the molecular formula CHNO. It is an oxime derivative of cyclopentanone, characterized by a heptyl group attached to the cyclopentanone ring. This compound has garnered attention in scientific research due to its potential biological activities , particularly its antimicrobial and anticancer properties.

Structure and Composition

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 197.32 g/mol |

| IUPAC Name | (NZ)-N-(2-heptylcyclopentylidene)hydroxylamine |

| InChI | InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12- |

| InChI Key | QKTMJYBDXVBHRN-SEYXRHQNSA-N |

| Isomeric SMILES | CCCCCCCC\1CCC/C1=N/O |

| Canonical SMILES | CCCCCCCC1CCCC1=NO |

Synthesis

The synthesis of this compound typically involves the reaction of 2-heptylcyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria and fungi. The mechanism behind this activity may involve the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the compound's unique structure allows it to interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Study on Antimicrobial Activity

A study published in 2024 investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated a notable reduction in bacterial growth rates, indicating its potential as an antimicrobial agent.

Study on Anticancer Effects

Another research effort focused on the anticancer properties of this compound. In vitro experiments revealed that treatment with this compound led to a significant decrease in viability among several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.